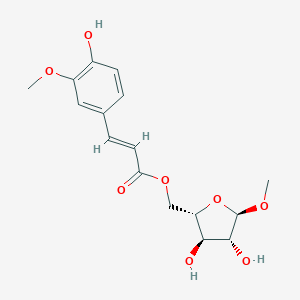![molecular formula C16H14Cl2N2O3S B237824 3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature. In
Mécanisme D'action
The mechanism of action of Compound X is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, Compound X may reduce inflammation and other related processes.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound X has also been shown to have anti-viral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its wide range of biological activities. This makes it a potential target for drug development and other related applications. However, one of the main limitations of using Compound X is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some applications.
Orientations Futures
There are several future directions for research on Compound X. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Another area of interest is its potential use as a tool for studying the activity of certain enzymes and other biological processes. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of Compound X involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with 2-amino-5-methylphenol and thiophosgene. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Compound X has also been shown to inhibit the activity of certain enzymes, which makes it a potential target for drug development.
Propriétés
Nom du produit |
3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C16H14Cl2N2O3S |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-8-3-4-13(21)12(5-8)19-16(24)20-15(22)10-6-9(17)7-11(18)14(10)23-2/h3-7,21H,1-2H3,(H2,19,20,22,24) |
Clé InChI |
GNUYSJHOWCAMBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)



